Nitrogen Incorporation Efficiency in PECVD Silicon Nitride Films: BDMADMS vs. TDMAMS vs. DMATMS
Three dimethylaminosilanes (DMATMS, BDMADMS, and TDMAMS) were compared as precursors for PECVD of silicon nitride-like films. BDMADMS, possessing two Si–NMe₂ groups, enables tunable nitrogen incorporation across the 10–30 at.% range depending on deposition parameters, positioning it as an intermediate between the lower-nitrogen DMATMS and higher-nitrogen TDMAMS [1].
| Evidence Dimension | Nitrogen content in deposited SiNₓ film (at.%) |
|---|---|
| Target Compound Data | 10–30 at.% (BDMADMS) |
| Comparator Or Baseline | DMATMS (lower nitrogen), TDMAMS (higher nitrogen); range varies by precursor selection and process parameters |
| Quantified Difference | BDMADMS provides an intermediate nitrogen incorporation profile between one Si–NMe₂ group (DMATMS) and three Si–NMe₂ groups (TDMAMS) |
| Conditions | PECVD with varying input power; film composition analyzed by XPS |
Why This Matters
Selection of BDMADMS over DMATMS or TDMAMS enables precise control of nitrogen stoichiometry in dielectric films, a critical parameter for tuning refractive index and dielectric constant in optoelectronic devices.
- [1] Di Mundo, R. et al. PECVD of Low Carbon Content Silicon Nitride-Like Thin Films with Dimethylaminosilanes. Plasma Process. Polym. 2007, 4, S21–S26. View Source
